2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine involves a reaction with phenol for 4.5 hours under heating conditions, yielding a 29% product . Another method involves the use of triethylamine in tetrahydrofuran at 20°C, yielding a 71.3% product .Molecular Structure Analysis
The molecular formula of this compound is C13H10ClN3S . The InChI key is CVAMKMNWQVMRDG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physicochemical properties of this compound include a molecular weight of 275.76 , a molar refractivity of 76.22 , and a topological polar surface area (TPSA) of 66.05 Ų . It has a Log Po/w (iLOGP) of 3.02 , indicating its lipophilicity. Its water solubility is moderately low, with a Log S (ESOL) of -4.51 .Scientific Research Applications
Histamine Receptor Research
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been explored in the field of histamine receptor research. A study by Smits et al. (2008) discusses the use of quinazoline-containing compounds as inverse agonists for the human histamine H4 receptor (H4R). These compounds, including variants of quinazoline, have shown promise as dual-action H1R/H4R ligands with potential therapeutic benefits due to their anti-inflammatory properties in vivo (Smits et al., 2008).
Pharmacological Screening
Quinazoline derivatives, such as this compound, have been synthesized and screened for various pharmacological activities. Dash et al. (2017) report on the antimicrobial, analgesic, and anti-inflammatory properties of novel quinazoline derivatives. Their findings indicate that certain modifications in the quinazoline structure can significantly enhance these properties, with some compounds showing potential as sources for developing new therapeutic agents with fewer side effects (Dash et al., 2017).
Antihistaminic Agent Development
Another application of quinazoline derivatives is in the development of antihistaminic agents. Alagarsamy and Parthiban (2013) synthesized a series of quinazolines and tested them for H1-antihistaminic activity. Their research identified a compound that offered significant protection against histamine-induced bronchospasm with minimal sedation, suggesting its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Antibacterial Activity
Quinazoline derivatives have also been explored for their antibacterial properties. A study by Badwaik et al. (2009) synthesized novel phenylthiazolylquinazolinone derivatives and evaluated their antibacterial effectiveness. These compounds showed promise in combating bacterial infections (Badwaik et al., 2009).
Antitubercular Agents
Nagaladinne et al. (2020) investigated quinazolin-4-ones linked with 1,3-thiazole for their antitubercular activity. Their research found that certain derivatives displayed better antibacterial activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents (Nagaladinne et al., 2020).
Diuretic Agent Research
Quinazolinone derivatives have been studied for their potential as diuretic agents. Maarouf et al. (2004) synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their diuretic activity. One compound in particular showed significant diuretic activity, suggesting its use in related therapeutic applications (Maarouf et al., 2004).
Safety and Hazards
The safety information for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAMKMNWQVMRDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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